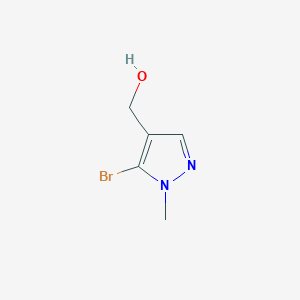
4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (4-ASPCA) is an organic compound, which is a derivative of pyrrole-2-carboxylic acid. It is a versatile molecule with many applications in a variety of research fields, such as organic synthesis and drug design. 4-ASPCA is a promising building block for the synthesis of a variety of organic compounds and drugs. Its unique structure makes it a valuable tool for the development of novel compounds for a wide range of applications.
Mécanisme D'action
The mechanism of action of 4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is based on its ability to form hydrogen bonds with other molecules. It can form hydrogen bonds with other molecules through its sulfonyl group, which is capable of forming strong hydrogen bonds with other molecules. The hydrogen bonds formed by 4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid are strong enough to be used in the synthesis of peptides and other molecules.
Biochemical and Physiological Effects
4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid in laboratory experiments has several advantages. It is a versatile molecule, which can be used in the synthesis of a variety of organic compounds. It is also a relatively inexpensive compound, making it an attractive option for laboratory use. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, which can make it difficult to handle and store in the laboratory.
Orientations Futures
There are many potential future directions for the use of 4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid. It has been shown to have potential applications in drug design and the synthesis of peptides and other molecules. It could also be used in the synthesis of new compounds for use in medical research. Additionally, it could be used to develop new compounds for use in biotechnology and other areas of research. Furthermore, it could be used to develop new compounds for use in the synthesis of materials for industrial applications.
Méthodes De Synthèse
4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid can be synthesized by several methods. The most common method is the reaction of the pyrrole-2-carboxylic acid with a sulfonyl chloride in an aqueous medium. The reaction is usually carried out in a two-phase system of water and an organic solvent such as dichloromethane. The reaction is usually catalyzed by a base such as pyridine or triethylamine. The reaction usually takes place at room temperature and is usually complete within a few hours.
Applications De Recherche Scientifique
4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of organic compounds, such as amides, esters, and thiols. It is also used in the synthesis of peptides and peptide-like molecules. 4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is also used in the synthesis of heterocyclic compounds, such as pyrrolidines and pyrazolines. It is also used in the synthesis of drugs and other biologically active compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid involves the reaction of azetidine-1-sulfonyl chloride with 1H-pyrrole-2-carboxylic acid in the presence of a base to form the desired product.", "Starting Materials": [ "Azetidine-1-sulfonyl chloride", "1H-pyrrole-2-carboxylic acid", "Base (e.g. triethylamine)" ], "Reaction": [ "Add azetidine-1-sulfonyl chloride to a solution of 1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g. dichloromethane)", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
1157026-93-1 |
Nom du produit |
4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid |
Formule moléculaire |
C8H10N2O4S |
Poids moléculaire |
230.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



